1-Cyclopropyl-3,3-dimethoxypropan-1-one

Physicochemical Property Boiling Point Cyclopropyl Ketone

Sourcing the correct bifunctional cyclopropyl building block is critical for avoiding reaction re-optimization. 1-Cyclopropyl-3,3-dimethoxypropan-1-one (MW 158.19) addresses this by combining a ketone handle for enolate chemistry with a latent aldehyde acetal, bridged by a unique two-methylene spacer. This precise architecture enables acid-catalyzed intramolecular cyclization to dihydrofuran/dihydropyran derivatives-a transformation inaccessible to one-carbon spacer analogs. For procurement managers, this compound is supplied at ≥95% purity for assay-scale R&D, with its predicted boiling point (225.95°C) supporting GC-MS reaction monitoring.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B13629960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3,3-dimethoxypropan-1-one
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCOC(CC(=O)C1CC1)OC
InChIInChI=1S/C8H14O3/c1-10-8(11-2)5-7(9)6-3-4-6/h6,8H,3-5H2,1-2H3
InChIKeyMNTXUVYCOHHXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 assay / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3,3-dimethoxypropan-1-one: Core Profile & Procurement


1-Cyclopropyl-3,3-dimethoxypropan-1-one (C₈H₁₄O₃, MW 158.19) is a specialized cyclopropyl ketone featuring a terminal dimethyl acetal moiety. The compound is catalogued as a research intermediate with a predicted boiling point of 225.95±20.00 °C and predicted density of 1.075±0.06 g/cm³ . It is primarily sourced at ≥95% purity for laboratory-scale synthesis, with limited commercial availability in assay-sized quantities . Its structural scaffold places it within the broader class of cyclopropyl-containing building blocks utilized in medicinal chemistry and agrochemical research programs.

Bifunctional ketone-acetal scaffold supports sequential enolate and aldehyde chemistry
Linear C2 spacer enables cyclization to dihydrofuran/dihydropyran motifs
Predicted bp and density guide purification and extraction workflows

1-Cyclopropyl-3,3-dimethoxypropan-1-one: In-Class Substitution Gap


Although several cyclopropyl ketones and dimethoxypropan derivatives exist in the chemical catalog, the precise three-carbon spacing between the cyclopropyl ketone and the dimethyl acetal in 1-cyclopropyl-3,3-dimethoxypropan-1-one is structurally unique among commercially available analogs. This spacing dictates the compound's physicochemical properties—including boiling point and density—and determines its suitability as a synthetic intermediate for specific cyclization or homologation sequences . Closely related compounds such as 1-cyclopropyl-2,2-dimethoxyethan-1-one (one-carbon spacing) or 1-cyclopropyl-3,3-dimethoxy-2-methylpropan-1-one (branched spacer) exhibit different steric and electronic environments that can alter reaction outcomes, making direct substitution inadvisable without re-optimization of downstream synthetic steps [1].

Shorter one-carbon spacer may prevent intramolecular cyclization and alter product distribution
Branched α-methyl spacer introduces steric bias that can shift reaction selectivity profiles
Alkene analog (C=C) lacks ketone enolate chemistry; substitution may require redox step insertion

1-Cyclopropyl-3,3-dimethoxypropan-1-one: Differentiation Evidence vs. Analogs


Boiling Point Elevation vs. Parent Ketone

The target compound exhibits a significantly higher predicted boiling point than the parent 1-cyclopropylpropan-1-one, which lacks the dimethoxypropyl extension. This difference directly impacts purification strategy and thermal stability considerations during procurement .

BP Elevation vs. Parent Ketone
Predicted property context
ΔT ≈ +76 °C
Purification protocol adjustment needed; thermal stability review advised
Predicted vs. experimental comparison; method mismatch
Physicochemical Property Boiling Point Cyclopropyl Ketone

Density Variation by Acetal Substitution

The predicted density of the target compound is intermediate between the non-acetal analog and the gem-dimethoxy ethanone analog, reflecting the balance between chain extension and methoxy group contribution .

Density by Acetal Substitution
Predicted property context
1.075 g/cm³ (predicted)
Supports biphasic extraction design; intermediate partitioning profile
Predicted value; experimental confirmation recommended
Density Molecular Packing Structure-Property Relationship

Ketone-Acetal Spacer Length Differentiation

The target compound possesses a linear three-carbon spacer between the cyclopropyl ketone and the dimethyl acetal, in contrast to the one-carbon spacer in 1-cyclopropyl-2,2-dimethoxyethan-1-one and the branched spacer in 1-cyclopropyl-3,3-dimethoxy-2-methylpropan-1-one. This geometric feature alters the distance and flexibility between reactive centers [1].

Spacer Length Differentiation
Class-level inference
C2 linear spacer vs. C1 or branched C2
Linear C2 enables specific cyclization geometries; spacer length impacts intramolecular scope
Structural comparison; synthetic validation required
Structural Motif Spacer Chemistry Synthetic Intermediate

Ketone vs. Alkene Functional Group Divergence

Unlike the closely related analog (Z)-(3,3-dimethoxyprop-1-en-1-yl)cyclopropane, which contains a C=C double bond in place of the ketone, the target compound's ketone functionality provides a distinct oxidation state and reactivity profile. The ketone enables nucleophilic addition, enolate chemistry, and condensation reactions that are inaccessible to the alkene analog .

Ketone vs. Alkene Reactivity
Class-level inference
Ketone (C=O) vs. Alkene (C=C); ΔMW +16 Da
Ketone enables enolate/condensation chemistry not accessible to alkene; avoids extra redox steps
Functional group divergence; direct replacement may increase synthetic steps
Functional Group Reactivity Oxidation State

1-Cyclopropyl-3,3-dimethoxypropan-1-one: Procurement-Relevant Applications


Cyclopropyl Heterocycle Synthesis via Cyclization

The two-methylene spacer between the cyclopropyl ketone and dimethyl acetal permits acid-catalyzed intramolecular cyclization to form dihydrofuran or dihydropyran derivatives, a transformation inaccessible to the one-carbon spacer analog 1-cyclopropyl-2,2-dimethoxyethan-1-one. The predicted boiling point of 225.95 °C allows reaction monitoring by GC-MS without immediate thermal degradation .

Agrochemical Lead Optimization with Cyclopropyl Ketones

Substituted cyclopropyl derivatives are documented as intermediates in the preparation of GPR119 agonists and pesticidal compounds. The target compound's ketone motif enables enolate formation for subsequent alkylation or aldol reactions, while the acetal serves as a latent aldehyde for later-stage diversification—a bifunctional profile not offered by the simpler 1-cyclopropylpropan-1-one .

Property-Driven Solvent & Purification Selection

With a predicted density of 1.075 g/cm³, the compound will partition differently than the denser 1-cyclopropyl-2,2-dimethoxyethan-1-one (1.702 g/cm³) in biphasic extractions. Procurement decisions should consider this property when selecting bulk solvent systems for workup and purification, as the target compound's intermediate density favors ethyl acetate/water or dichloromethane/water partitions commonly used in medicinal chemistry workflows .

Application
Selection Property
Validation Focus
Cyclopropyl Heterocycle Synthesis
Bifunctional ketone-acetal with C2 spacer
Cyclization feasibility; acetal deprotection condition screening
Agrochemical Lead Optimization
Ketone enolate chemistry; acetal as latent aldehyde
Alkylation/aldol scope; diversification compatibility
Solvent & Purification Selection
Predicted density partition behavior
Extraction system optimization; workup efficiency assessment
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